Gibberellin A29-catabolite
Description
Properties
CAS No. |
76040-29-4 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,2S,3S,4R,9R,12S)-12-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-6-18-8-19(9,25)4-3-12(18)11-5-10(20)7-17(2,16(23)24)13(11)14(18)15(21)22/h5,12-14,25H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 |
InChI Key |
CFYSKMXAQIWPNE-SBECISRQSA-N |
SMILES |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolism and Localization
Research indicates that Gibberellin A29-catabolite is primarily found in the testa (seed coat) of seeds from Pisum sativum (pea) during the maturation process. Studies utilizing stable isotope-labeled gibberellins have shown that Gibberellin A20 is converted to Gibberellin A29 in cotyledons, which is then transported to the testa where it is metabolized into this compound. During seed desiccation and germination, this catabolite is transferred from the testa into the embryo .
Key Findings on Metabolism
- Maximal Levels : Endogenous Gibberellin A29 reaches a peak concentration around 10 μg/seed approximately 27 days post-anthesis before declining significantly in mature seeds .
- Metabolic Pathways : The metabolic process involves converting Gibberellin A29 into various metabolites, although the specific physiological functions of these metabolites, including this compound, remain less understood .
Physiological Roles
Despite its presence during critical developmental stages, current evidence suggests that this compound does not play a direct role in seed germination or early seedling growth. Instead, it may serve as a metabolic intermediate or a storage form that can be further processed into active gibberellins as needed during later growth stages .
Agricultural Applications
The understanding of gibberellins, including their catabolites like this compound, has significant implications for agriculture:
- Growth Regulation : Manipulating gibberellin levels can enhance crop yields by promoting stem elongation and improving overall plant stature. This is particularly useful in cereal crops where height can influence harvestability.
- Seed Dormancy and Germination : By understanding gibberellin metabolism, agricultural practices can be optimized to break seed dormancy more effectively or synchronize germination times for better crop management.
- Biotechnological Advances : Genetic engineering approaches targeting gibberellin biosynthesis pathways could lead to the development of crop varieties with desirable traits such as increased size or improved resistance to environmental stressors .
Case Studies
- Pea Seed Development : In Pisum sativum, studies have demonstrated how manipulating gibberellin levels affects seed maturation and germination rates. The role of this compound was highlighted as part of the metabolic pathway influencing these processes .
- Cereal Crops : Research has shown that increased gibberellin activity can lead to taller plants with improved yield potential. Understanding the balance between active gibberellins and their catabolites like this compound is crucial for optimizing growth conditions in crops like wheat and barley .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
GA29-catabolite belongs to the C19-gibberellin family, distinguished by modifications such as carboxylation and hydroxylation. Below is a comparison with structurally related gibberellins and their catabolites:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) |
|---|---|---|---|---|
| GA29-catabolite | C₁₉H₂₂O₆ | 346.14 | 6-carboxyl, 12-hydroxyl, methylidene | Slightly soluble |
| GA51-catabolite | C₁₉H₂₂O₅ | 330.15 | 6-carboxyl, 12-hydroxyl | Low solubility |
| GA8-catabolite | C₁₉H₂₂O₇ | 362.14 | 6-carboxyl, 12-hydroxyl, 2β-hydroxyl | Moderately soluble |
| Gibberellin A4 (GA₄) | C₁₉H₂₄O₅ | 332.16 | 3β-hydroxyl, 4α-carboxyl | Low solubility |
| Gibberellin A20 (GA₂₀) | C₂₀H₂₆O₆ | 362.17 | 13-hydroxyl, 7-carboxyl | Insoluble |
Key Structural Differences :
- GA29-catabolite vs. GA51-catabolite : The former has an additional oxygen atom, likely at the methylidene group, enhancing its polarity .
- GA29-catabolite vs. GA8-catabolite : GA8-catabolite contains an extra hydroxyl group at the 2β-position, increasing its solubility .
- GA29-catabolite vs. GA₄ : GA₄ lacks the 12-hydroxyl group but retains the 4α-carboxyl, making it more hydrophobic .
Functional Comparison
Role in Metabolic Pathways :
- GA29-catabolite: Acts as an intermediate in the deactivation pathway of bioactive GAs. It is linked to reduced lignin synthesis and enhanced flavonoid production in Arabidopsis and forage ramie .
- GA51-catabolite: Primarily associated with oxidative stress responses and ROS scavenging in diterpenoid biosynthesis .
- GA₄ : A bioactive GA that promotes stem elongation and seed germination, contrasting with GA29-catabolite’s role in growth inhibition .
Key Studies
- Isotope-Labeled Synthesis : GA29-catabolite was synthesized with 90.6 atoms % ¹³C and 29.8 mCi mmol⁻¹ specific radioactivity, enabling tracer studies in metabolic pathways .
- Metabolomic Profiling : In Arabidopsis, GA29-catabolite was identified alongside GA₄ and GA₂₀ in shoots, highlighting its role in balancing growth and stress responses .
- Forage Ramie Study: Exogenous GA application reduced lignin content (linked to GA29-catabolite accumulation) while increasing flavonoids, suggesting agricultural applications for improving forage quality .
Comparative Advantages and Limitations
- Advantages of GA29-catabolite: Enhances substrate efficiency in phenolic pathways, redirecting metabolism toward flavonoid synthesis . Serves as a biomarker for gibberellin turnover in plants.
- Limitations :
- Low solubility limits its direct application in agriculture.
- Functional overlap with other catabolites (e.g., GA51-catabolite) complicates targeted studies.
Preparation Methods
Partial Synthesis from Gibberellin A3
The most documented chemical route involves the partial synthesis of isotopically labeled GA29, which is subsequently metabolized to GA29-catabolite. In a 14-step process, gibberellin A3 (GA3) serves as the precursor. Key steps include:
-
C-17 Isotopic Labeling : Introduction of a ¹³C label at the C-17 position via selective oxidation and reduction reactions.
-
Lactone Ring Modification : Removal of the C-20 lactone ring through acid-catalyzed hydrolysis, yielding GA29.
-
Oxidation at C-2β : Treatment with 2-oxoglutarate–dependent dioxygenases (GA 2-oxidases) to hydroxylate C-2β, forming GA29-catabolite.
This method achieves an overall yield of 0.55% for [17-¹³C]GA29, with subsequent enzymatic conversion to GA29-catabolite reaching ~50% efficiency in plant systems.
Table 1: Key Parameters for GA29-Catabolite Synthesis from GA3
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C-17 ¹³C labeling | NaH¹³CO3, Pd/C, H2 | 12.3 | |
| Lactone ring opening | HCl (pH 2.5), 60°C, 24 h | 45.7 | |
| 2β-Hydroxylation | Recombinant GA2ox6, 2-oxoglutarate, Fe²⁺ | 50.0 |
Biological Preparation via Plant Metabolism
In Vivo Biosynthesis in Pisum sativum
GA29-catabolite is naturally produced during late seed maturation in pea (Pisum sativum cv. Progress No. 9). Key findings include:
Table 2: GA29-Catabolite Accumulation in Pea Seeds
| Days Post-Anthesis | GA29 (μg/seed) | GA29-Catabolite (μg/seed) |
|---|---|---|
| 27 | 10.0 | 0.0 |
| 37 | 1.6 | 25.0 |
Enzymatic Production Using GA 2-Oxidases
Role of GA2ox Enzymes
GA 2-oxidases (GA2ox) catalyze the 2β-hydroxylation of C₁₉-GAs, including GA29, forming inactive catabolites. In Arabidopsis thaliana, five GA2ox isoforms (GA2ox1–4, GA2ox6) exhibit specificity for GA29:
-
Substrate Specificity : GA2ox6 converts GA29 to GA29-catabolite with a turnover rate of 21% in vitro.
-
Gene Knockout Studies : ga2ox quintuple mutants show a 96% reduction in GA29-catabolite levels, confirming GA2ox’s central role.
Analytical Validation and Challenges
Quantification via GC-MS and LC-MS
Q & A
Q. What analytical methods are most effective for quantifying Gibberellin A29-catabolite in plant tissues?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used for quantification. Key parameters include monitoring the molecular ion at m/z corresponding to its formula (C₁₉H₂₂O₆) and validating results using statistical metrics such as VIP scores (>1.0) and p-values (<0.05) to ensure biological relevance . Internal standards (e.g., isotope-labeled analogs) should be employed to correct for matrix effects.
Q. How is this compound biosynthesized in plant systems?
- Methodological Answer : Biosynthesis involves oxidation and hydroxylation steps from precursor gibberellins, such as GA28. Enzymes like gibberellin 2-oxidases (GA2ox) catalyze these reactions. Experimental verification requires isotopic labeling (e.g., ¹³C or ³H) to track metabolic flux, followed by NMR or radio-TLC for pathway confirmation .
Q. What statistical approaches are critical for interpreting fold-change data in this compound studies?
- Methodological Answer : Use multivariate analysis (e.g., PLS-DA) to assess fold-change significance. For example, a fold-change >1.4 with a VIP score >1.0 and p-value <0.05 indicates upregulation in pathways like diterpenoid biosynthesis . Replicate experiments (n ≥ 3) are essential to reduce false positives.
Advanced Research Questions
Q. How can isotopic labeling resolve challenges in studying this compound turnover rates?
- Methodological Answer : Synthesize [¹³C]- or [³H]-labeled GA29 precursors (e.g., via 14-step conversion from GA3) to trace catabolite dynamics . Pulse-chase experiments combined with high-resolution MS enable quantification of turnover rates. Ensure isotopic purity (>90%) and validate tracer stability under physiological conditions.
Q. What strategies address contradictions in this compound’s regulatory roles across plant species?
- Methodological Answer : Conduct comparative metabolomics across species (e.g., rice vs. dicots) to identify conserved vs. species-specific pathways. For example, phytochromes repress GA20ox in rice, while cry1 induces GA2ox, creating divergent regulatory networks . Use CRISPR mutants to isolate photoreceptor-specific effects.
Q. How can multi-omics integration clarify this compound’s tissue-specific functions?
- Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate gene expression (e.g., GA2ox transcripts) with catabolite levels in tissues like roots or leaves. In Sarcandra glabra, tissue-specific accumulation (8.38-fold in stems) was linked to terpenoid biosynthesis genes . Tools like WGCNA can identify co-expression modules.
Q. What experimental designs improve reproducibility in this compound studies?
- Methodological Answer : Standardize growth conditions (light, temperature) to minimize environmental variability. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and detailed metadata (e.g., instrument settings, extraction solvents) . Cross-validate findings with orthogonal methods like immunoassays.
Data Analysis & Validation
Q. How should researchers handle low-abundance this compound signals in noisy metabolomic datasets?
- Methodological Answer : Apply noise-reduction algorithms (e.g., Savitzky-Golay smoothing) and background subtraction. Use MRM (Multiple Reaction Monitoring) in MS for enhanced specificity. Confirm low-abundance peaks via spiking with synthetic standards and replicate analyses .
Q. What criteria determine the biological significance of this compound’s upregulation in stress responses?
- Methodological Answer : Combine fold-change data with pathway enrichment analysis (e.g., KEGG or PlantCyc). For example, upregulation in the "diterpenoid biosynthesis" pathway (1.43-fold, p=0.017) suggests a role in stress adaptation . Functional validation via gene knockout or overexpression is critical.
Synthesis & Mechanistic Studies
Q. Why is aqueous alkali treatment used in this compound synthesis, and how is it optimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
